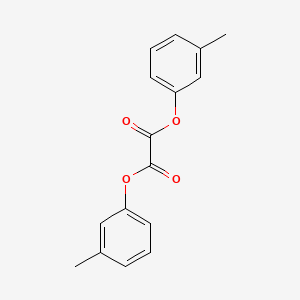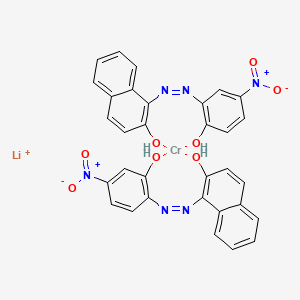
Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of azo groups, nitrophenyl groups, and naphtholato ligands coordinated to a central chromate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline and 2-hydroxy-5-nitroaniline. This involves treating these compounds with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the corresponding diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with 2-naphthol in an alkaline medium to form the azo compounds.
Complexation: The resulting azo compounds are then reacted with a chromate source, such as potassium chromate (K2CrO4), in the presence of lithium ions to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and iron powder (Fe) in acidic medium are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted naphtholato and azo compounds can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also employed in analytical chemistry for the detection and quantification of metal ions through complexometric titrations.
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components and structures.
Medicine
Industry
In the industrial sector, the compound is used in the manufacturing of colored materials, including textiles, plastics, and inks
Mechanism of Action
The mechanism of action of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo and hydroxyl groups play a crucial role in coordinating with metal ions, facilitating their detection and quantification in analytical applications. The chromate ion also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Chromate (1-), [1-[[5-(ethylsulfonyl)-2-hydroxyphenyl]azo]-2-naphthalenolato(2-)] [N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]acetamidato(2-)]-, lithium (9CI)
- Chromate (2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)] [1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphthalenolato(2-)]-, lithium sodium
Uniqueness
The uniqueness of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical chemistry and industrial applications where stability and reactivity are crucial.
Properties
CAS No. |
83733-07-7 |
|---|---|
Molecular Formula |
C32H22CrLiN6O8+ |
Molecular Weight |
677.5 g/mol |
IUPAC Name |
lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.Cr.Li/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H;;/q;;;+1 |
InChI Key |
RCADIWCNDLHRQD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


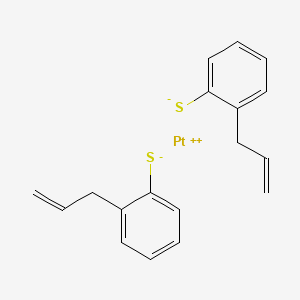
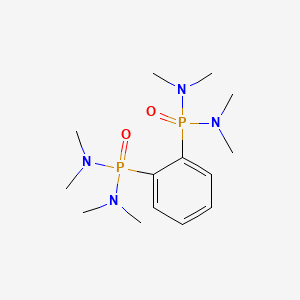
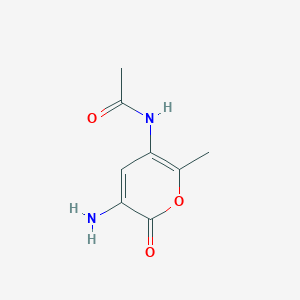
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
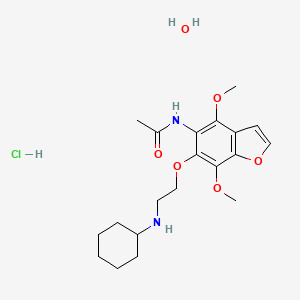
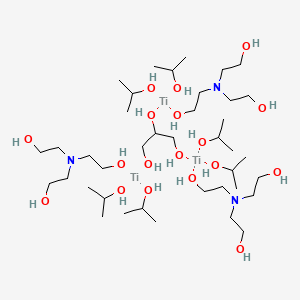
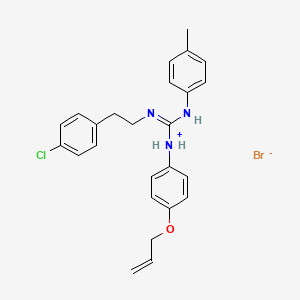

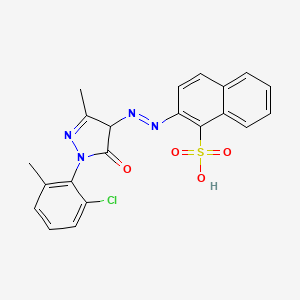
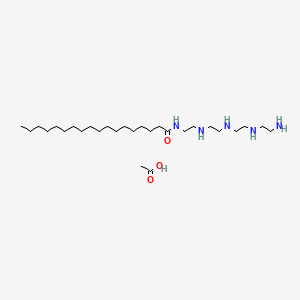

![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
